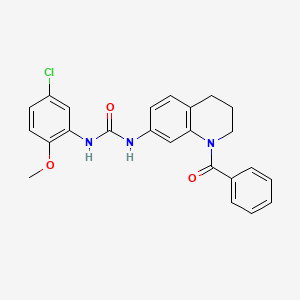

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(5-chloro-2-methoxyphenyl)urea

Description

This compound is a urea derivative featuring a benzoyl-substituted tetrahydroquinoline core linked to a 5-chloro-2-methoxyphenyl group via a urea bridge. Its molecular formula is C₂₆H₂₃ClN₃O₃, with a molecular weight of 469.94 g/mol. Urea derivatives are often studied for their role in kinase inhibition or protein-binding applications due to their hydrogen-bonding capacity .

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(5-chloro-2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O3/c1-31-22-12-10-18(25)14-20(22)27-24(30)26-19-11-9-16-8-5-13-28(21(16)15-19)23(29)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXGDPFMNASQFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(5-chloro-2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group through Friedel-Crafts acylation. The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the benzoyl group or the urea linkage.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(5-chloro-2-methoxyphenyl)urea has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and inferred properties of the target compound with two analogues: PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) and 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea .

Hydrogen-Bonding Patterns

The urea group in all three compounds serves as a hydrogen-bond donor/acceptor, facilitating interactions with kinase ATP-binding sites or other protein targets. The benzoyl carbonyl in the target compound and its 4-methoxyphenethyl analogue provides additional hydrogen-bond acceptors, which may stabilize binding compared to PQ401’s methylquinoline core .

Research Findings and Gaps

- Metabolic Stability: The benzoyl group may increase metabolic resistance compared to PQ401’s methylquinoline, but the 5-Cl substituent could introduce susceptibility to hepatic dehalogenation.

- Crystallographic Studies : –3 highlight methodologies (e.g., SHELX , WinGX ) for analyzing hydrogen-bond networks, which could resolve how urea and substituents contribute to crystal packing or target interactions.

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(5-chloro-2-methoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure characterized by a quinoline core, a benzoyl group, and a urea linkage. Research indicates that it exhibits various biological activities, including antifungal and potential anticancer properties.

The molecular formula for this compound is C22H20ClN3O2, with a molecular weight of approximately 426.9 g/mol. It possesses significant lipophilicity, as indicated by its logP value of around 4.0, which suggests good membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O2 |

| Molecular Weight | 426.9 g/mol |

| LogP | ~4.0 |

| Solubility | Moderate |

Antifungal Activity

Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit notable antifungal properties. For instance, studies have shown that similar compounds can outperform commercial fungicides like flutolanil against specific fungi such as Valsa mali and Sclerotinia sclerotiorum. The compound's structure plays a crucial role in its fungicidal efficacy.

- Case Study : A study on N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide derivatives showed that certain modifications led to enhanced antifungal activity with EC50 values lower than those of established fungicides .

Anticancer Potential

Preliminary studies suggest that this compound may also exhibit anticancer properties. The mechanism is believed to involve the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

- Research Findings : In vitro assays indicated that modifications to the quinoline structure can enhance cytotoxic effects against various cancer cell lines. The presence of the urea moiety is hypothesized to contribute to these effects by interacting with cellular targets involved in proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for fungal growth or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity involved in cellular signaling pathways related to growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antifungal Activity (EC50) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | TBD | TBD |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolyl)-1-carboxamide | 3.44 mg/L | TBD |

| Quinoline Derivative A | TBD | TBD |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(5-chloro-2-methoxyphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s urea backbone suggests a synthesis via coupling of an isocyanate intermediate with an amine. For example, reacting 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine with 5-chloro-2-methoxyphenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of amine to isocyanate), and controlling temperature (60–80°C) to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for confirming molecular weight and structural assignments. For purity, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability, while IR spectroscopy validates functional groups (e.g., urea C=O stretch at ~1640–1680 cm) .

Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound?

- Methodological Answer : Begin by synthesizing analogs with modifications to the benzoyl, tetrahydroquinoline, or methoxyphenyl groups. Test these analogs in parallel using in vitro bioassays (e.g., enzyme inhibition or receptor binding). Compare IC values to identify key pharmacophores. For instance, replacing the 5-chloro substituent with other halogens or electron-withdrawing groups may reveal trends in potency .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Address this by:

- Performing metabolic stability assays (e.g., liver microsomes) to identify vulnerable sites .

- Modifying the tetrahydroquinoline moiety to enhance solubility (e.g., introducing polar substituents) .

- Using deuterium isotope effects or prodrug strategies to prolong half-life .

- Validate with pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes to the target protein and off-target homologs. Use quantum mechanical calculations (DFT) to optimize electronic properties of substituents. Molecular dynamics simulations (e.g., GROMACS) can assess conformational stability in binding pockets. Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. What experimental designs mitigate interference from degradation products in bioassay readouts?

- Methodological Answer :

- Pre-screen compound stability under assay conditions (pH, temperature) via LC-MS.

- Include negative controls (e.g., heat-inactivated enzyme) to distinguish degradation artifacts.

- Use orthogonal assays (e.g., fluorescence polarization and radiometric assays) to cross-validate results .

Q. How can researchers elucidate the metabolic pathways of this compound in hepatocyte models?

- Methodological Answer : Incubate the compound with primary human hepatocytes and analyze metabolites via UPLC-QTOF-MS. Compare fragmentation patterns to synthetic standards. Use isotope-labeled analogs (e.g., C-benzoyl group) to track biotransformation sites. Confirm enzyme involvement via CYP450 inhibition assays (e.g., ketoconazole for CYP3A4) .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are appropriate for analyzing dose-response data with high variability?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Use Bayesian hierarchical modeling to account for inter-experiment variability. Outliers can be assessed via Grubbs’ test. For small datasets, bootstrap resampling improves confidence intervals .

Q. How should researchers integrate this compound’s mechanism into a broader theoretical framework for drug discovery?

- Methodological Answer : Link findings to established theories (e.g., lock-and-key vs. induced-fit binding) by correlating structural modifications with kinetic parameters (K, k/k). Use systems biology models to predict downstream signaling effects. For example, if targeting a kinase, map interactions using STRING or KEGG pathways to identify compensatory mechanisms .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.